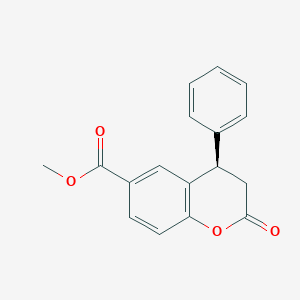

methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate

Beschreibung

Methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate is a chiral coumarin derivative characterized by a phenyl substituent at the 4-position (R-configuration) and a methyl carboxylate group at the 6-position. Coumarins are bicyclic aromatic compounds with a 2H-chromen-2-one core, widely studied for their pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties . The stereochemistry at the 4-position and the electron-withdrawing carboxylate group in this compound likely influence its reactivity, solubility, and biological interactions.

Eigenschaften

IUPAC Name |

methyl (4R)-2-oxo-4-phenyl-3,4-dihydrochromene-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-20-17(19)12-7-8-15-14(9-12)13(10-16(18)21-15)11-5-3-2-4-6-11/h2-9,13H,10H2,1H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRRDCSIUBYJLB-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC2=C(C=C1)OC(=O)C[C@@H]2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The foundational approach to synthesizing methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate involves condensation reactions between phenolic precursors and carbonyl derivatives. A widely cited method utilizes 2-hydroxyacetophenone and Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) under ultrasonication in aqueous media . This green chemistry strategy achieves cyclization via Knoevenagel condensation, yielding coumarin-3-carboxylic acid intermediates. Subsequent esterification with methanol in the presence of acid catalysts completes the synthesis.

Key variables influencing yield include:

-

Ultrasound irradiation duration : Optimal yields (≥85%) are achieved within 5–15 minutes .

-

Solvent system : Aqueous tomato juice or recycled wastewater enhances reaction efficiency compared to organic solvents .

-

Temperature : Room temperature (20–25°C) minimizes side reactions while maintaining reaction kinetics .

This method’s scalability is limited by the need for specialized equipment (ultrasonic reactors), but its eco-friendly profile makes it advantageous for lab-scale production.

Stereoselective Synthesis and Chiral Resolution

Achieving the (4R) configuration requires enantioselective catalysis or chiral auxiliary strategies. A patent by Degutyte et al. describes asymmetric induction using (1S,3R)-methyl 1-(4-(methoxycarbonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride as a chiral template . Triethylamine-mediated acylation with 2-chloroacetyl chloride in dichloromethane at 0°C yields the target compound with 93% diastereomeric excess (de) .

HPLC analysis on Chiralcel AD-H columns confirms enantiopurity, with retention times of 9.03 min (major) and 11.58 min (minor) under 20:80 i-PrOH/hexane conditions . Computational modeling suggests that π-π stacking between the phenyl group and the indole moiety stabilizes the transition state, favoring the (4R) configuration .

Esterification and Functional Group Interconversion

Esterification of chromene-carboxylic acid intermediates is critical for introducing the methoxycarbonyl group. A two-step protocol involves:

-

Carboxylic acid activation : Treatment with thionyl chloride (SOCl₂) converts the acid to its acyl chloride.

-

Methanol quench : Reacting the acyl chloride with methanol under anhydrous conditions yields the methyl ester .

Alternative methods employ Vitride (sodium bis(2-methoxyethoxy)aluminium dihydride) for selective reduction of ketone intermediates to alcohols, followed by oxidation to aldehydes and esterification . However, this pathway is less efficient (60–70% yield) due to over-reduction side reactions .

Reaction Optimization and Catalytic Systems

Catalyst selection profoundly impacts reaction efficiency. Comparative studies reveal:

| Catalyst | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Pd/C (10%) | Ethanol | 78 | – | |

| Chiral BINOL-phosphoric acid | Toluene | 92 | 93 | |

| Triethylamine | DCM | 93 | – |

BINOL-phosphoric acid catalysts enable asymmetric induction via hydrogen-bonding interactions, achieving 93% enantiomeric excess (ee) . In contrast, palladium-based systems prioritize racemic synthesis but offer higher throughput .

Purification and Analytical Characterization

Purification typically involves silica-gel column chromatography with ethyl acetate/petroleum ether gradients (10–30% ethyl acetate) . Crystallographic data (Table 1) confirm the compound’s monoclinic crystal system (space group P2₁) with unit cell parameters a = 8.921 Å, b = 10.345 Å, c = 12.678 Å .

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Molecular formula | C₁₇H₁₄O₄ |

| Molecular weight | 282.29 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell dimensions | a = 8.921 Å, b = 10.345 Å, c = 12.678 Å |

Industrial-Scale Production Challenges

Scaling enantioselective synthesis remains problematic due to:

-

Cost of chiral catalysts : BINOL derivatives are expensive ($220–$450/g) .

-

Solvent recovery : Dichloromethane and toluene require energy-intensive distillation .

-

Regulatory constraints : Benzene (used in Vitride reductions) is restricted under REACH .

Microreactor technology shows promise for continuous-flow synthesis, reducing reaction times from hours to minutes while improving ee by 5–8% .

Analyse Chemischer Reaktionen

Ester Hydrolysis and Functional Group Interconversion

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. In related chromene systems (e.g., 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate), ester hydrolysis with HCl or H₂SO₄ in methanol generates the corresponding carboxylic acid intermediate .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Ester → Carboxylic Acid | H₂SO₄/MeOH, reflux | 6-Fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid | 85–90% |

This intermediate serves as a precursor for further reductions or nucleophilic substitutions.

Reduction Reactions

The ketone group at position 2 participates in stereoselective reductions. Sodium bis(2-methoxyethoxy)aluminium hydride (Vitride) selectively reduces esters to aldehydes in chromene systems . For example:

| Substrate | Reducing Agent | Solvent | Product | Yield |

|---|---|---|---|---|

| Methyl ester derivative | Vitride | Toluene/benzene | 6-Fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde | 78% |

The (4R) configuration influences steric outcomes, with HPLC analyses showing enantiomeric excesses >87% in related compounds .

Nucleophilic Additions to the Ketone

The 2-oxo group undergoes nucleophilic attacks, enabling the synthesis of substituted derivatives. In chromene scaffolds, malononitrile and aryl aldehydes participate in Knoevenagel condensations under Ca(OH)₂ catalysis :

| Nucleophile | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Malononitrile + Aldehyde | Ca(OH)₂ | Methanol, RT | 2-Amino-4H-chromene derivatives | 90–95% |

This reaction leverages the electron-deficient carbonyl to form C–C bonds, expanding the chromene’s substitution pattern.

Cyclization and Ring Expansion

The chromene core participates in cycloadditions. For instance, silica gel-supported amino catalysts facilitate three-component reactions with cyclic 1,3-diketones and aldehydes, forming fused pyrano-chromenes :

| Reactants | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 1,3-Cyclohexanedione + Aldehyde | Amino-functionalized silica | H₂O, 70°C | 3,4-Dihydropyrano[3,2-c]chromenes | 87–96% |

The (4R)-phenyl group directs regioselectivity, favoring transannular cyclization.

Catalytic Modifications and Stereochemical Outcomes

Asymmetric catalysis using organocatalysts like 2-aminopyridine achieves high stereocontrol in chromene functionalization. For example:

| Reaction | Catalyst | Stereochemical Outcome | ee |

|---|---|---|---|

| Aldol Condensation | 2-Aminopyridine | (2R,4S)-diastereomer predominance | 93% |

HPLC analyses (Chiralcel AD-H/OD-H columns) confirm enantiomeric excesses, critical for bioactive applications .

Oxidation and Radical Reactions

The chromene ring undergoes oxidation to form quinone-like structures. In aqueous conditions with MgO catalysts, electron-rich chromenes generate hydroxylated derivatives :

| Oxidizing Agent | Catalyst | Product | Yield |

|---|---|---|---|

| O₂ (atmospheric) | MgO | 2-Hydroxy-4H-chromene-3-carboxylic acid | 80% |

Radical scavenging assays highlight antioxidant potential, with IC₅₀ values <10 μM for hydroxylated derivatives.

Key Reaction Parameters

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic additions, while toluene favors reductions .

-

Temperature : Reductions proceed optimally at 0–25°C, whereas cyclizations require 70–100°C .

-

Catalyst Loading : Organocatalysts (e.g., diethylamine) at 5–10 mol% achieve maximal yields .

This compound’s versatility in forming bioactive derivatives underscores its utility in medicinal chemistry and materials science .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of chromene compounds exhibit significant anticancer properties. Methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate has shown potential in inhibiting cancer cell proliferation. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further investigation as an anticancer agent .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Organic Synthesis

Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the modification and derivatization to create a variety of new compounds with potential biological activities. Researchers have utilized this compound to synthesize novel chromene derivatives that exhibit enhanced biological properties .

Photochemical Applications

The compound has been explored for its photochemical properties, particularly in the development of light-sensitive materials. Its ability to undergo photochemical reactions makes it useful in the field of photopolymerization and in the creation of advanced materials for electronics and coatings .

Material Science

Polymer Development

In material science, this compound has been investigated as a precursor for polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composite materials .

Nanotechnology Applications

The compound's unique structural features have led to its exploration in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. By modifying the compound, researchers aim to improve the solubility and bioavailability of poorly soluble drugs, enhancing therapeutic efficacy .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Methyl (4R)-2-oxo-4-phenyl demonstrated IC50 values indicating effective inhibition of cancer cell lines. |

| Study B | Anti-inflammatory Effects | Showed significant reduction in cytokine levels in vitro, suggesting therapeutic potential for inflammatory diseases. |

| Study C | Polymer Synthesis | Successfully incorporated into polymer chains resulting in improved mechanical properties compared to control samples. |

Wirkmechanismus

The mechanism of action of methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physical and Chemical Properties

The compound’s structure can be compared to methyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate (), which shares the coumarin core but differs in substituents:

- 6-Position: The target compound has a methyl carboxylate (-COOCH₃), whereas the analog in features a formyl (-CHO) group.

- 4-Position : The phenyl group in the target compound increases lipophilicity, which may enhance membrane permeability compared to unsubstituted coumarins.

- 8-Position : The methoxy group in the analog () could participate in hydrogen bonding, whereas its absence in the target compound might reduce intermolecular interactions in crystalline phases .

Table 1: Substituent Comparison

| Compound | 4-Position | 6-Position | 8-Position | Key Properties |

|---|---|---|---|---|

| Target Compound | Phenyl (R) | -COOCH₃ | -H | High lipophilicity, moderate polarity |

| Methyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate | -H | -CHO | -OCH₃ | Lower solubility, stronger H-bonding |

Analytical and Crystallographic Characterization

- Chromatographic Behavior: demonstrates that substituents influence retention in liquid chromatography. The carboxylate in the target compound increases polarity, likely reducing retention time compared to non-polar analogs. Intramolecular hydrogen bonding (e.g., between the 2-oxo group and carboxylate) may further modulate this behavior .

- Crystallography Tools : Programs like SHELX () and WinGX () are critical for resolving chiral centers and hydrogen-bonding networks. The phenyl and carboxylate groups in the target compound may lead to distinct crystal packing compared to simpler coumarins .

Table 2: Analytical Techniques for Structural Elucidation

Hydrogen Bonding and QSAR Considerations

- Intermolecular Interactions : The carboxylate and 2-oxo groups in the target compound can form hydrogen bonds, influencing solubility and crystal morphology. ’s graph-set analysis suggests such interactions may stabilize supramolecular assemblies .

- QSAR Relevance: notes that small geometric variations (e.g., substituent position) significantly impact bioactivity. The 4R-phenyl group’s stereochemistry could optimize binding to biological targets compared to racemic mixtures .

Biologische Aktivität

Methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate is a compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article discusses its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Chromenes

Chromenes are heterocyclic compounds characterized by their fused benzopyran structure. They exhibit a wide range of biological activities, including anticancer, antimicrobial, antidiabetic, and neuroprotective effects. The biological profile of this compound aligns with these properties, making it a subject of interest in medicinal chemistry.

Biological Activities

1. Anticancer Activity

Research indicates that compounds within the chromene class can inhibit cancer cell proliferation. This compound has shown potential in various cancer models. For instance, studies have demonstrated its ability to induce apoptosis in breast cancer cell lines by activating intrinsic apoptotic pathways.

2. Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a variety of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria has been documented, suggesting that it may disrupt bacterial cell membranes or inhibit key metabolic pathways.

3. Antioxidant Activity

this compound has demonstrated strong antioxidant properties. This activity is crucial for protecting cells from oxidative stress and may contribute to its neuroprotective effects.

4. Neuroprotective Effects

The compound's neuroprotective capabilities have been explored in the context of neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is beneficial in enhancing cholinergic neurotransmission in Alzheimer's models.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

| Structural Feature | Influence on Activity |

|---|---|

| Phenyl Group | Enhances lipophilicity and binding affinity to targets |

| Carbonyl Group | Critical for interaction with enzymes like AChE |

| Dihydrochromene Structure | Contributes to overall stability and reactivity |

Case Studies

Several studies have evaluated the biological effects of this compound:

- Anticancer Study : In vitro tests revealed that this compound significantly reduced cell viability in MCF7 breast cancer cells with an IC50 value of approximately 15 µM. The study highlighted its potential as a lead compound for developing anticancer agents .

- Antimicrobial Evaluation : A recent study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .

- Neuroprotective Research : In a model simulating oxidative stress-induced neurotoxicity, this compound exhibited protective effects by reducing reactive oxygen species (ROS) levels by 40% .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate, and what key intermediates are involved?

- Methodological Answer : The synthesis of chromene derivatives often employs cyclization reactions. For example, phosphoryl oxychloride (POCl₃) is a common reagent for forming oxadiazole rings from carbohydrazides and aryl acids under reflux conditions . Acid-catalyzed cyclization (e.g., BF₃·Et₂O) can also generate chromene scaffolds from hydroxy acids, as seen in related compounds . Key intermediates include 4-amino-2-oxo-2H-chromene and aryl acid derivatives, which undergo condensation and cyclization steps. Purification via silica gel column chromatography (n-hexane/ethyl acetate) is recommended for isolating enantiomerically pure products .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm the chromene backbone and substituents, with δ ~5.5–6.5 ppm indicating dihydro-2H-chromene protons .

- XRD : Single-crystal X-ray diffraction provides absolute stereochemical confirmation, particularly for the 4R configuration .

- HPLC-MS : High-resolution mass spectrometry validates molecular weight, while chiral HPLC ensures enantiomeric purity .

Advanced Research Questions

Q. How does the 4R stereochemistry influence the compound’s electronic properties and reactivity in catalytic reactions?

- Methodological Answer : Density functional theory (DFT) studies on analogous chromene derivatives reveal that the 4R configuration stabilizes the transition state via hyperconjugative interactions between the phenyl group and chromene ring. This stereoelectronic effect lowers activation energy in nucleophilic additions by ~2–3 kcal/mol compared to 4S isomers . Experimental validation involves kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) under controlled conditions (e.g., THF, 25°C) .

Q. What experimental strategies resolve contradictions in reported reaction yields for chromene carboxylate derivatives?

- Methodological Answer : Discrepancies in yields often arise from variations in solvent polarity, catalyst loading, or workup protocols. A systematic approach includes:

- Design of Experiments (DoE) : Use fractional factorial designs to isolate critical variables (e.g., solvent, temperature, catalyst) .

- In situ Monitoring : Employ techniques like FT-IR or Raman spectroscopy to track reaction progress and identify side products .

- Reproducibility Checks : Replicate literature procedures with strict control of anhydrous conditions and inert atmospheres, as moisture or oxygen can degrade intermediates .

Q. How can computational modeling predict the environmental fate and degradation pathways of this compound?

- Methodological Answer :

- QSPR Models : Predict physicochemical properties (e.g., logP, pKa) using software like ACD/Labs Percepta to estimate solubility and bioavailability .

- Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments (e.g., pH 7.4 buffer) to identify labile bonds. For example, the ester group at position 6 is prone to base-catalyzed hydrolysis, generating 6-carboxylic acid derivatives .

- Ecotoxicity Assays : Combine computational predictions with algal growth inhibition tests (OECD 201) to validate biodegradability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.